molecular formula C16H9FN2O4 B2539280 (E)-4-(4-fluorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one CAS No. 312725-26-1

(E)-4-(4-fluorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one

Cat. No.: B2539280
CAS No.: 312725-26-1
M. Wt: 312.256
InChI Key: DDIQNAKAVZNLPT-NTEUORMPSA-N
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Description

(E)-4-(4-fluorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-fluorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one typically involves the condensation of 4-fluorobenzaldehyde with 4-nitrophenylacetic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetic acid. The resulting intermediate is then cyclized to form the oxazole ring, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-fluorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized oxazoles.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce amino-substituted oxazoles.

Scientific Research Applications

(E)-4-(4-fluorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe or ligand in biochemical studies to investigate enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(4-fluorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(4-chlorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one
  • (E)-4-(4-methylbenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one
  • (E)-4-(4-methoxybenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one

Uniqueness

(E)-4-(4-fluorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one is unique due to the presence of the fluorobenzylidene group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

(4E)-4-[(4-fluorophenyl)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O4/c17-12-5-1-10(2-6-12)9-14-16(20)23-15(18-14)11-3-7-13(8-4-11)19(21)22/h1-9H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIQNAKAVZNLPT-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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